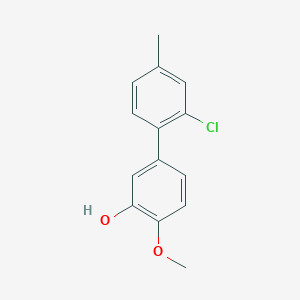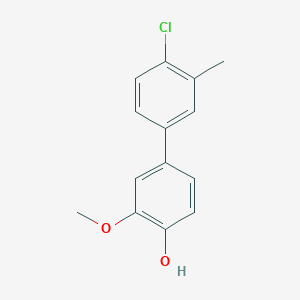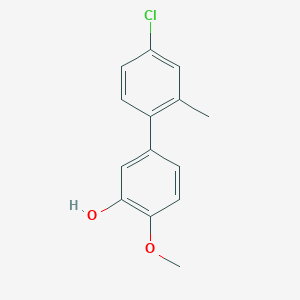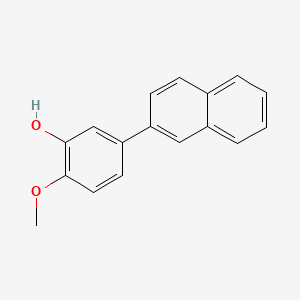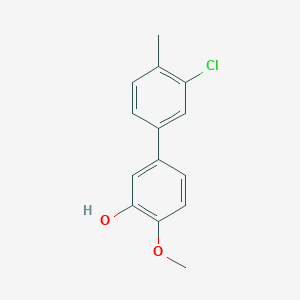
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is an aromatic compound with a wide range of applications in both industry and scientific research. It is a derivative of phenol, and is widely used in the synthesis of various compounds, as well as in the production of pharmaceuticals and fragrances. In scientific research, 5-CMP-2-MP is used as a reagent in various biochemical and physiological processes, such as enzyme inhibition and enzyme activation.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in enzyme inhibition and enzyme activation studies, as well as in the synthesis of various compounds. It is also used in the production of pharmaceuticals, fragrances, and other products. Additionally, 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is used in the study of the biochemical and physiological effects of certain compounds, as well as in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of environments. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not well understood, and its effects on biochemical and physiological processes are not well understood. Additionally, the compound may interact with certain enzymes and receptors, leading to unpredictable results.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the development of new drugs and treatments. Additionally, further research into the synthesis of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% and its potential uses in industry and scientific research is warranted. Finally, research into the potential toxicity and environmental impact of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% should be conducted.
Synthesemethoden
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the Knoevenagel condensation involves the condensation of an aldehyde or ketone with an activated carbon-based compound. The Wittig reaction involves the formation of an alkene from an aldehyde or ketone and a phosphorus-based reagent. All of these methods can be used to synthesize 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in a laboratory setting.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHDRAXGVHVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685597 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-51-7 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








